Competitive Inhibition of DNA Polymerase α vs. 2',3'-Dideoxycytidine (ddC)
3'-NH2-dCTP is a potent, competitive inhibitor of DNA polymerase α with respect to the natural substrate dCTP. This is in contrast to 2',3'-dideoxycytidine (ddC), a related chain terminator, which must first be phosphorylated to its active ddCTP form intracellularly, introducing a variable not present when using the pre-formed triphosphate [1].
| Evidence Dimension | Inhibitory constant (Ki) for DNA polymerase α |
|---|---|
| Target Compound Data | Ki = 9.6 µM |
| Comparator Or Baseline | dCTP (natural substrate); Comparative Ki data for ddCTP in this specific assay not provided in the source |
| Quantified Difference | Ki = 9.6 µM against dCTP incorporation |
| Conditions | Cell-free assay using highly purified DNA polymerase α from calf thymus |
Why This Matters
Procuring the pre-formed triphosphate 3'-NH2-CTP bypasses the rate-limiting intracellular phosphorylation step required for nucleoside analogs like ddC, ensuring a more direct and quantifiable inhibitory effect in cell-free enzymatic studies.
- [1] Mancini, W. R., Williams, M. S., & Lin, T. S. (1988). Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. Biochemistry, 27(24), 8832-8839. View Source
